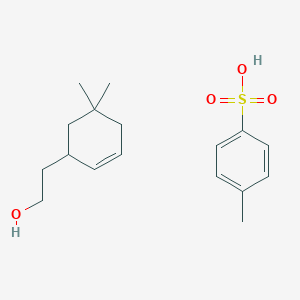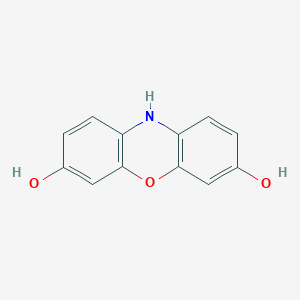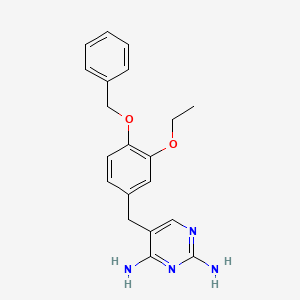![molecular formula C8H16N4O4 B14338451 2,2'-[(E)-Diazenediyl]bis(N-hydroxy-2-methylpropanamide) CAS No. 98873-65-5](/img/structure/B14338451.png)
2,2'-[(E)-Diazenediyl]bis(N-hydroxy-2-methylpropanamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[(E)-Diazenediyl]bis(N-hydroxy-2-methylpropanamide) is a chemical compound known for its unique structure and properties It belongs to the class of diazenediyl compounds, which are characterized by the presence of a diazenediyl group (-N=N-) linking two hydroxy-2-methylpropanamide moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(E)-Diazenediyl]bis(N-hydroxy-2-methylpropanamide) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpropanamide derivatives with diazenediyl compounds. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or copper to facilitate the formation of the diazenediyl linkage.
Industrial Production Methods
On an industrial scale, the production of 2,2’-[(E)-Diazenediyl]bis(N-hydroxy-2-methylpropanamide) may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[(E)-Diazenediyl]bis(N-hydroxy-2-methylpropanamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenediyl group to amines.
Substitution: The hydroxy groups can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Applications De Recherche Scientifique
2,2’-[(E)-Diazenediyl]bis(N-hydroxy-2-methylpropanamide) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,2’-[(E)-Diazenediyl]bis(N-hydroxy-2-methylpropanamide) involves its interaction with molecular targets through the diazenediyl group. This group can form covalent bonds with nucleophiles, leading to the modification of biological molecules. The compound may also participate in redox reactions, influencing cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-[(E)-1,2-Diazenediyl]bis(2-methylpropanamide)
- 2,2’-[(E)-Diazenediyl]bis(N-butyl-2-methylpropanamide)
Uniqueness
2,2’-[(E)-Diazenediyl]bis(N-hydroxy-2-methylpropanamide) is unique due to its specific diazenediyl linkage and hydroxy-2-methylpropanamide moieties. This structure imparts distinct reactivity and properties compared to other similar compounds, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
98873-65-5 |
|---|---|
Formule moléculaire |
C8H16N4O4 |
Poids moléculaire |
232.24 g/mol |
Nom IUPAC |
N-hydroxy-2-[[1-(hydroxyamino)-2-methyl-1-oxopropan-2-yl]diazenyl]-2-methylpropanamide |
InChI |
InChI=1S/C8H16N4O4/c1-7(2,5(13)9-15)11-12-8(3,4)6(14)10-16/h15-16H,1-4H3,(H,9,13)(H,10,14) |
Clé InChI |
HYYJPSNVZDDAJL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)NO)N=NC(C)(C)C(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl bicyclo[4.1.0]hepta-2,4-diene-7-carboxylate](/img/structure/B14338375.png)
![2-{[2-(1,3-Oxazolidin-2-yl)ethoxy]carbonyl}benzoate](/img/structure/B14338379.png)

![4-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14338390.png)



![3-[2-(2-Oxocyclohexylidene)hydrazinyl]benzoic acid](/img/structure/B14338403.png)


![2,2,6,6-Tetramethyl-5-[(trimethylsilyl)oxy]hept-4-en-3-one](/img/structure/B14338409.png)


![1-[4-(2-Amino-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-one](/img/structure/B14338427.png)
